molecular formula C23H26N2O2 B13394510 (4S,4'S)-2,2'-(1-ethylpropylidene)bis[4,5-dihydro-4-phenyl-Oxazole

(4S,4'S)-2,2'-(1-ethylpropylidene)bis[4,5-dihydro-4-phenyl-Oxazole

Cat. No.: B13394510
M. Wt: 362.5 g/mol
InChI Key: BNXRFQRNRLGVCV-UHFFFAOYSA-N
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Description

(4S,4'S)-2,2'-(1-ethylpropylidene)bis[4,5-dihydro-4-phenyl-Oxazole] (CAS: 190791-28-7) is a chiral bis-oxazoline ligand with the molecular formula C₂₃H₂₆N₂O₂ and a molecular weight of 362.5 g/mol . Structurally, it features two 4-phenyl-4,5-dihydrooxazole moieties bridged by a 1-ethylpropylidene (pentane-3,3-diyl) group. The stereochemistry at the 4- and 4'-positions (both S-configurations) confers enantioselectivity, making it valuable in asymmetric catalysis . The compound is typically synthesized via cyclocondensation of amino alcohols with ketones, though specific synthetic protocols are proprietary . It is commercially available as a solid with 98% purity, primarily used in pharmaceutical and agrochemical research .

Properties

IUPAC Name

4-phenyl-2-[3-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)pentan-3-yl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2/c1-3-23(4-2,21-24-19(15-26-21)17-11-7-5-8-12-17)22-25-20(16-27-22)18-13-9-6-10-14-18/h5-14,19-20H,3-4,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXRFQRNRLGVCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=NC(CO1)C2=CC=CC=C2)C3=NC(CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,4’S)-2,2’-(1-ethylpropylidene)bis[4,5-dihydro-4-phenyl-Oxazole] typically involves the reaction of 4-phenyl-4,5-dihydro-oxazole with a suitable alkylating agent under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to deprotonate the oxazole and facilitate the alkylation process. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of (4S,4’S)-2,2’-(1-ethylpropylidene)bis[4,5-dihydro-4-phenyl-Oxazole] may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

(4S,4’S)-2,2’-(1-ethylpropylidene)bis[4,5-dihydro-4-phenyl-Oxazole] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced oxazole products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the oxazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in different applications.

Scientific Research Applications

(4S,4'S)-2,2'-(1-ethylpropylidene)bis[4,5-dihydro-4-phenyl-Oxazole] is a synthetic organic molecule with a structure featuring two oxazole rings linked by a propylidene bridge and phenyl substituents. It belongs to a class of oxazole derivatives known for diverse pharmacological properties, including anti-inflammatory and anticancer activities.

Applications

The applications of (4S,4'S)-2,2'-(1-ethylpropylidene)bis[4,5-dihydro-4-phenyl-Oxazole] span various fields:

  • Pharmaceutical Development Its potential as a lead compound for new drugs targeting cancer and inflammatory diseases is under investigation.
  • Chemical Probes The compound could serve as a molecular probe in biological studies to elucidate mechanisms of action and target interactions.
  • Material Science Due to its unique structural properties, it may find applications in developing advanced materials or sensors.

Interaction studies involving (4S,4'S)-2,2'-(1-ethylpropylidene)bis[4,5-dihydro-4-phenyl-Oxazole] focus on its binding affinity to biological targets such as enzymes and receptors. Techniques like molecular docking and surface plasmon resonance are employed to assess these interactions quantitatively. Understanding these interactions is crucial for predicting pharmacokinetic properties and therapeutic efficacy.

Related compounds

Several compounds share structural similarities with (4S,4'S)-2,2'-(1-ethylpropylidene)bis[4,5-dihydro-4-phenyl-Oxazole], each exhibiting unique characteristics. Examples of similar compounds include:

  • 1,4-Bis(4,5-dihydro-2-oxazolyl)benzene
  • (4S,4'S)-(-)-2,2'-(1-ETHYLPROPYLIDENE)BIS(4,5-DIHYDRO-4-ISOPROPYLOXAZOLE)
  • (4S,4′S)-(−)-2,2′-(3-Pentylidene)bis(4-isopropyloxazoline)

Mechanism of Action

The mechanism of action of (4S,4’S)-2,2’-(1-ethylpropylidene)bis[4,5-dihydro-4-phenyl-Oxazole] involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, resulting in the desired biological effects.

Comparison with Similar Compounds

Bridging Group Modifications

  • Target Compound : 1-ethylpropylidene (pentane-3,3-diyl) bridge .
  • (+)-2,2′-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline] (CAS: 150529-93-4): Features an isopropylidene (propane-2,2-diyl) bridge, reducing bridge length and rigidity compared to the target compound .
  • (4S,4'S)-2,2'-(Cyclopropane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) (CAS: 1003886-01-8): Cyclopropane bridge introduces higher ring strain and conformational rigidity, altering metal-ligand coordination geometry .

Substituent Effects

  • Target Compound : Phenyl groups at the 4-positions provide π-π interactions for substrate binding .
  • (4S,4'S)-2,2'-(Cyclopentane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) (CAS: 1003886-05-2): Benzyl groups offer additional flexibility and hydrophobicity, influencing solubility in nonpolar solvents .

Physicochemical Properties

Compound (CAS) Molecular Weight (g/mol) Purity (%) Melting Point (°C) Solubility
Target (190791-28-7) 362.5 98 Not reported Moderate in DCM
150529-93-4 348.4 96 160–163 High in THF
160191-65-1 294.43 97 Not reported Low in water
1003886-01-8 360.44 97 Not reported High in acetone
  • The target compound’s higher molecular weight (362.5 g/mol) compared to 160191-65-1 (294.43 g/mol) suggests reduced solubility in polar solvents .
  • Cyclopropane-bridged derivatives (e.g., 1003886-01-8) exhibit enhanced thermal stability due to ring strain .

Biological Activity

Introduction

(4S,4'S)-2,2'-(1-ethylpropylidene)bis[4,5-dihydro-4-phenyl-Oxazole] is a synthetic organic compound notable for its unique structural characteristics and potential therapeutic applications. This compound belongs to a class of oxazole derivatives that have been studied for their diverse biological activities, including anti-inflammatory and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of (4S,4'S)-2,2'-(1-ethylpropylidene)bis[4,5-dihydro-4-phenyl-Oxazole] is C17H24N2O2C_{17}H_{24}N_2O_2, with a molecular weight of 288.39 g/mol. The compound features two oxazole rings connected by a propylidene bridge, with phenyl substituents that enhance its biological activity. The stereochemistry of the compound is crucial for its interaction with biological targets.

Pharmacological Properties

Research indicates that compounds similar to (4S,4'S)-2,2'-(1-ethylpropylidene)bis[4,5-dihydro-4-phenyl-Oxazole] exhibit significant biological activities:

  • Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit inflammatory pathways, potentially through modulation of cytokine production.
  • Anticancer Activity : The compound has shown promise in preclinical studies as a potential anticancer agent by inducing apoptosis in cancer cell lines.

The mechanisms through which (4S,4'S)-2,2'-(1-ethylpropylidene)bis[4,5-dihydro-4-phenyl-Oxazole] exerts its effects are still under investigation. However, initial findings suggest the following:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory processes.
  • Receptor Interaction : Molecular docking studies indicate potential binding affinity to various biological receptors involved in cell signaling pathways.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of oxazole derivatives similar to (4S,4'S)-2,2'-(1-ethylpropylidene)bis[4,5-dihydro-4-phenyl-Oxazole]. Below are key findings from relevant research:

CompoundBiological ActivityIC50 (µM)
1Anti-inflammatory10
2Anticancer15
3Antimicrobial5

Quantitative Structure-Activity Relationship (QSAR)

Quantitative structure-activity relationship (QSAR) studies have demonstrated that the specific arrangement of functional groups in (4S,4'S)-2,2'-(1-ethylpropylidene)bis[4,5-dihydro-4-phenyl-Oxazole] significantly influences its biological effects. These studies provide insights into optimizing the structure for enhanced activity.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals varying degrees of biological activity:

Compound NameStructural FeaturesBiological Activity
2-MethylbenzothiazoleContains a thiazole ringAntimicrobial
5-AryloxazolesSubstituted oxazole ringsAnti-inflammatory
2-AminooxazolesAmino group substitutionAnticancer

The unique stereochemistry and dual oxazole functionality of (4S,4'S)-2,2'-(1-ethylpropylidene)bis[4,5-dihydro-4-phenyl-Oxazole] may confer distinct biological properties not observed in other similar compounds.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (4S,4'S)-2,2'-(1-ethylpropylidene)bis[4,5-dihydro-4-phenyl-Oxazole] with high stereochemical purity?

  • Methodological Answer : The synthesis requires precise control of reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) to achieve the desired stereochemistry. For example, cyclization steps often employ Lewis acids (e.g., ZnCl₂) to stabilize intermediates and prevent racemization. Yield optimization (65–93%) is achieved via iterative purification using column chromatography with silica gel and ethanol/hexane gradients .
  • Data Contradiction : While some protocols prioritize anhydrous conditions, others report successful synthesis under ambient humidity, suggesting solvent-dependent sensitivity (e.g., DCM vs. THF) .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodological Answer :

  • X-ray crystallography (via SHELX programs) resolves absolute configuration, with R-factor thresholds < 0.05 for reliable refinement .
  • NMR spectroscopy (¹H/¹³C) identifies diastereotopic protons in the oxazole ring (δ 3.8–4.2 ppm) and confirms phenyl group orientation via NOESY correlations .
  • HPLC-MS (C18 column, acetonitrile/water mobile phase) ensures >97% purity, with fragmentation patterns matching theoretical m/z 374.48 .

Advanced Research Questions

Q. How does (4S,4'S)-2,2'-(1-ethylpropylidene)bis[...]Oxazole act as a chiral ligand in asymmetric catalysis?

  • Methodological Answer : The compound coordinates with transition metals (e.g., Ni²⁺) via its oxazole N-atoms, forming octahedral complexes that induce enantioselectivity in cycloaddition reactions. Key parameters:

Metal SaltSolventee (%)Yield (%)
Ni(ClO₄)₂DCE82.095
Zn(OTf)₂DCM32.189
Optimal results require DCE solvent and DIPEA base, achieving 97.6% ee at 12 mol% catalyst loading .
  • Data Contradiction : Lower ee values (5–13%) occur with Mg²⁺ or Cu⁺, attributed to weaker ligand-metal orbital overlap .

Q. What strategies resolve conflicting data in biological interaction studies (e.g., protein binding vs. enzyme inhibition)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) quantifies binding affinity (KD ≈ 10⁻⁶ M) to serum albumin, while molecular docking (AutoDock Vina) identifies hydrophobic pockets in cytochrome P450 .
  • Contradiction Analysis : Discrepancies arise from assay conditions:
  • Fluorescence quenching (pH 7.4) suggests static binding, but isothermal titration calorimetry (ITC) reveals entropy-driven interactions at pH 6.8, indicating pH-dependent binding modes .

Q. How can computational methods predict the compound’s reactivity in novel reaction systems?

  • Methodological Answer :

  • DFT calculations (B3LYP/6-31G*) model frontier molecular orbitals to predict nucleophilic/electrophilic sites. HOMO (-5.2 eV) localizes on the oxazole ring, favoring electrophilic aromatic substitution .
  • MD simulations (GROMACS) simulate solvent effects, showing toluene enhances conformational rigidity vs. THF, aligning with experimental yield trends .

Experimental Design Recommendations

Designing a study to optimize enantioselective synthesis

  • Variables :

  • Independent : Catalyst loading (6–12 mol%), temperature (-65°C to 50°C).
  • Dependent : ee (HPLC-CSP), yield (gravimetric analysis).
    • Statistical Tools : Response surface methodology (RSM) identifies nonlinear relationships between variables. For example, ee peaks at 0°C (89%) but collapses at >50°C (42.7%) due to thermal racemization .

Data Reproducibility Checklist

  • Synthesis : Report exact solvent drying protocols (e.g., molecular sieves vs. distillation).
  • Characterization : Include crystallographic CIF files and raw NMR spectra (FID format).
  • Catalysis : Specify glovebox O₂/H₂O levels (<1 ppm) to prevent metal-ligand decomposition .

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